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Compound of Interest

Compound Name:
4'-bromo-3-morpholinomethyl

benzophenone

Cat. No.: B1293297 Get Quote

Introduction

4'-bromo-3-morpholinomethyl benzophenone is a heterobifunctional chemical probe

designed for photoaffinity labeling studies. This reagent combines a benzophenone moiety,

which serves as a photo-activatable crosslinking group, with a morpholinomethyl functional

group that can potentially influence solubility and binding interactions. The bromo-substitution

offers a site for further chemical modification, if desired. Upon activation with UV light, the

benzophenone group forms a reactive triplet diradical that can covalently bind to nearby amino

acid residues, thus capturing protein-protein or protein-small molecule interactions.[1][2][3]

Mechanism of Action

The utility of 4'-bromo-3-morpholinomethyl benzophenone in protein labeling stems from

the photochemical properties of the benzophenone core. When irradiated with UV light,

typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes a n→π*

transition from the ground singlet state (S₀) to an excited singlet state (S₁).[1] This is followed

by a highly efficient intersystem crossing to the triplet state (T₁). The triplet state benzophenone

behaves as a diradical and can abstract a hydrogen atom from a C-H bond of a nearby amino

acid residue.[1][4] This hydrogen abstraction generates a ketyl radical on the benzophenone

and a carbon-centered radical on the protein. Subsequent radical-radical coupling between

these two species results in the formation of a stable covalent C-C bond, thus permanently

labeling the protein.[1]
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One of the key advantages of benzophenone-based photoprobes is their relative stability and

inertness towards water, which allows for repeated excitation and increases the overall labeling

efficiency.[2] The long wavelength of activation also minimizes protein damage that can be

associated with shorter wavelength UV irradiation.[2][5]

Applications in Research and Drug Development

Target Identification and Validation: This probe can be tethered to a bioactive small molecule

to identify its protein targets in complex biological systems like cell lysates or living cells.[6]

Binding Site Mapping: By analyzing the crosslinked protein-probe complex using mass

spectrometry, the specific amino acid residues involved in the binding interaction can be

identified.[5]

Analysis of Protein-Protein Interactions: When incorporated into a protein of interest, 4'-
bromo-3-morpholinomethyl benzophenone can be used to identify interacting protein

partners.

Probe for Covalent Drug Discovery: The ability to form a covalent bond upon photoactivation

makes this class of compounds interesting for the development of targeted covalent

inhibitors.

Experimental Protocols
Protocol 1: General Procedure for Photoaffinity Labeling of a Purified Protein

This protocol provides a general workflow for labeling a purified protein with 4'-bromo-3-
morpholinomethyl benzophenone.

Preparation of Reagents:

Protein Solution: Prepare a solution of the target protein in a suitable buffer (e.g., PBS,

HEPES, or Tris) at a concentration of 1-10 µM. Ensure the buffer does not contain

components that can be highly reactive with the photoprobe.

Probe Stock Solution: Prepare a 10-100 mM stock solution of 4'-bromo-3-
morpholinomethyl benzophenone in an organic solvent such as DMSO or DMF. Store
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protected from light.

Incubation:

Add the probe stock solution to the protein solution to achieve the desired final probe

concentration (typically ranging from 1-100 µM). The final concentration of the organic

solvent should be kept low (e.g., <1%) to avoid protein denaturation.

Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at room temperature

or 4°C to allow for the formation of the non-covalent protein-probe complex. This step

should be performed in the dark to prevent premature photo-activation.

UV Irradiation:

Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube

with the lid open) on ice to minimize heat-induced damage.

Irradiate the sample with a UV lamp at 350-365 nm.[2] A typical setup might involve a

commercial UV crosslinker.[7][8]

The irradiation time can vary from 15 minutes to 2 hours, and should be optimized for the

specific protein and probe concentration.[2][7]

Analysis of Labeling:

The extent of protein labeling can be analyzed by SDS-PAGE. A successful crosslinking

event will result in a shift in the molecular weight of the protein.

Further analysis by mass spectrometry can be performed to identify the site of covalent

attachment.

Protocol 2: Workflow for Target Identification in a Cell Lysate

This protocol outlines the steps for identifying the protein targets of a small molecule

conjugated to 4'-bromo-3-morpholinomethyl benzophenone in a complex proteome.

Probe Design and Synthesis:
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Synthesize a derivative of the probe that is conjugated to a small molecule of interest and

also incorporates a reporter tag (e.g., biotin or an alkyne for click chemistry) for

subsequent enrichment.

Cell Lysate Preparation:

Prepare a cell lysate from the biological system of interest using a suitable lysis buffer.

Determine the total protein concentration of the lysate using a standard protein assay

(e.g., BCA assay).

Labeling and Irradiation:

Incubate the cell lysate (e.g., 1-5 mg/mL total protein) with the tagged photoprobe at a final

concentration of 1-10 µM for 30-60 minutes at 4°C in the dark.

As a negative control, include a sample with a competing excess of the untagged small

molecule to identify specific binding partners.

Irradiate the samples with UV light (350-365 nm) for 30-60 minutes on ice.

Enrichment of Labeled Proteins:

If a biotin tag was used, add streptavidin-coated beads to the lysate and incubate to

capture the biotinylated protein-probe complexes.

If an alkyne tag was used, perform a click chemistry reaction with an azide-functionalized

reporter (e.g., biotin-azide) followed by enrichment with streptavidin beads.

Wash the beads extensively to remove non-specifically bound proteins.

Protein Identification by Mass Spectrometry:

Elute the captured proteins from the beads.

Digest the proteins into peptides using trypsin.
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Analyze the peptide mixture by LC-MS/MS to identify the proteins that were specifically

labeled by the photoprobe.

Quantitative Data
Due to the novel nature of 4'-bromo-3-morpholinomethyl benzophenone, specific

quantitative data on its labeling efficiency and reaction kinetics are not readily available in the

public domain. The following tables provide illustrative data based on typical results obtained

with other benzophenone-based photoprobes to guide experimental design.

Table 1: Example of Labeling Efficiency Optimization

Probe
Concentration (µM)

Irradiation Time
(min)

Target Protein
Concentration (µM)

Estimated Labeling
Efficiency (%)

1 15 5 5

10 15 5 20

50 15 5 45

10 30 5 35

10 60 5 50

Note: Labeling efficiency is highly dependent on the specific protein, probe, and experimental

conditions.

Table 2: Comparison of Photoreactive Probes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1293297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photoreactive
Group

Activation
Wavelength
(nm)

Reactive
Intermediate

Key
Advantages

Key
Disadvantages

Benzophenone 350-365 Triplet Diradical

Stable, inert to

water, long

activation

wavelength

minimizes

protein

damage[2]

Bulky, may

require longer

irradiation

times[6]

Aryl Azide 254-300 Nitrene Small size

Shorter

wavelength can

damage proteins,

can rearrange to

less reactive

species

Diazirine 350-380 Carbene
Small size, highly

reactive

Can be less

stable, may react

with water

Visualizations
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Mechanism of Benzophenone Photo-crosslinking
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Caption: Mechanism of benzophenone-mediated photo-crosslinking.
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Experimental Workflow for Target Identification
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Caption: Workflow for identifying protein targets using a tagged photoprobe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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